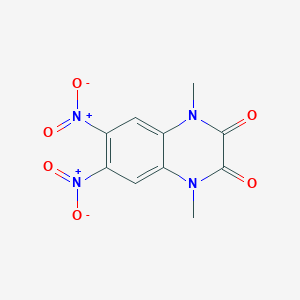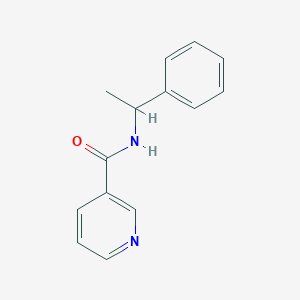![molecular formula C14H15NO2S B270420 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1981 and has been used in scientific research to study the effects of psychedelic compounds on the human brain.
作用機序
The exact mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is believed to be responsible for its psychedelic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.
実験室実験の利点と制限
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine in lab experiments is that it has a relatively long half-life, which allows for longer experiments to be conducted. However, one limitation is that it is a controlled substance and requires special permits to be obtained for research purposes.
将来の方向性
There are many potential future directions for research on 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of psychedelic use on the brain and behavior. Additionally, there is potential for the development of new compounds based on the structure of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine that may have improved therapeutic properties.
合成法
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with 2-bromo-4,5-dimethoxybenzene in the presence of a palladium catalyst to form 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine.
科学的研究の応用
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been shown to have similar effects to other psychedelic compounds such as LSD and psilocybin, including altered perception, mood, and cognition.
特性
製品名 |
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-8-7-10(9-13(12)17-2)18-14-6-4-3-5-11(14)15/h3-9H,15H2,1-2H3 |
InChIキー |
PLABFTQPROWRQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
正規SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)



![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)